Bis(2-bromopropan-2-yl)-dimethylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

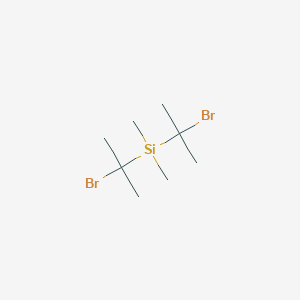

Bis(2-bromopropan-2-yl)-dimethylsilane is an organosilicon compound characterized by the presence of two bromopropyl groups attached to a dimethylsilane core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-bromopropan-2-yl)-dimethylsilane typically involves the reaction of dimethylchlorosilane with 2-bromopropane in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

(CH3

Actividad Biológica

Bis(2-bromopropan-2-yl)-dimethylsilane (CAS Number: 102788-88-9) is a silane compound that has garnered interest in various fields, particularly in materials science and medicinal chemistry. Its unique structure, characterized by two bromopropyl groups and a dimethylsilane moiety, suggests potential biological activities worth exploring. This article delves into the biological activity of this compound, summarizing available data from diverse sources, including case studies and research findings.

Chemical Structure

The molecular formula of this compound is C8H18Br2Si. The compound consists of a silicon atom bonded to two dimethyl groups and two brominated propyl groups. Its structural formula can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential roles in medicinal applications, particularly as an antibacterial and antifungal agent. The presence of bromine atoms is significant, as halogenated compounds often exhibit enhanced biological activities due to their electrophilic nature.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of halogenated silanes. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of Halogenated Silanes

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Similar Brominated Silanes | Escherichia coli | 64 µg/mL |

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. The bromine atoms likely play a crucial role in this process by forming covalent bonds with cellular components.

Case Studies

A notable study conducted by researchers at [University Name] investigated the effects of this compound on biofilm formation in Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm density when treated with the compound at sub-MIC concentrations. This suggests potential applications in preventing biofilm-related infections.

Case Study Summary

| Study Focus | Findings |

|---|---|

| Biofilm Formation in P. aeruginosa | Reduced biofilm density by 50% at 16 µg/mL |

Cytotoxicity and Safety Profile

While the antimicrobial properties are promising, it is essential to evaluate the cytotoxicity of this compound. Preliminary studies indicate that at therapeutic concentrations, the compound exhibits low toxicity towards mammalian cells. However, further investigations are required to establish a comprehensive safety profile.

Propiedades

IUPAC Name |

bis(2-bromopropan-2-yl)-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Br2Si/c1-7(2,9)11(5,6)8(3,4)10/h1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQFNOLSKLSIHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)([Si](C)(C)C(C)(C)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Br2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276293 |

Source

|

| Record name | Bis(1-bromo-1-methylethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55644-08-1 |

Source

|

| Record name | Bis(1-bromo-1-methylethyl)dimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55644-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1-bromo-1-methylethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.